An In-depth Technical Guide to Cy5-PEG7-TCO: Structure, Properties, and Applications in Bioorthogonal Chemistry
An In-depth Technical Guide to Cy5-PEG7-TCO: Structure, Properties, and Applications in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and applications of Cy5-PEG7-TCO, a key reagent in the field of bioorthogonal chemistry. Designed for researchers and professionals in drug development and life sciences, this document details the technical specifications, experimental protocols, and potential applications of this versatile fluorescent probe.
Core Concepts: Introduction to Cy5-PEG7-TCO
Cy5-PEG7-TCO is a fluorescent labeling reagent that combines a bright, far-red Cyanine5 (Cy5) dye with a reactive trans-cyclooctene (TCO) moiety through a seven-unit polyethylene glycol (PEG) spacer.[1][2][3] This molecule is specifically designed for bioorthogonal "click chemistry," a class of reactions that occur rapidly and selectively within biological systems without interfering with native biochemical processes.
The key utility of Cy5-PEG7-TCO lies in its ability to participate in an inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized molecule.[1][2] This reaction is exceptionally fast and forms a stable covalent bond, making it an ideal tool for labeling and visualizing biomolecules in complex environments such as living cells. The PEG7 linker enhances the water solubility of the molecule and minimizes steric hindrance, improving its biocompatibility and labeling efficiency.
Chemical Structure and Properties
The structure of Cy5-PEG7-TCO consists of three main components: the Cy5 fluorophore, the PEG7 linker, and the TCO reactive group.
Diagram of the Molecular Components of Cy5-PEG7-TCO
Caption: Modular components of the Cy5-PEG7-TCO probe.
Quantitative Physicochemical and Spectroscopic Properties
The following table summarizes the key quantitative data for Cy5-TCO, a close structural analog of Cy5-PEG7-TCO. These values provide a strong reference for the expected performance of Cy5-PEG7-TCO.
| Property | Value | Notes |
| Molecular Formula | C₅₇H₈₅ClN₄O₁₀ | For Cy5-PEG7-TCO |
| Molecular Weight | 1021.76 g/mol | For Cy5-PEG7-TCO |
| Excitation Maximum (λex) | ~651 nm | For Cy5-TCO |
| Emission Maximum (λem) | ~670 nm | For Cy5-TCO |
| Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ | At 651 nm for Cy5-TCO |
| Quantum Yield (Φ) | 0.27 | For Cy5-TCO |
| Solubility | Water, DMSO, DMF, MeOH | General solubility for Cy5-TCO compounds |
| Storage | -20°C, protect from light and moisture | Recommended for long-term stability |
The TCO-Tetrazine Ligation: A Bioorthogonal Reaction
The core of Cy5-PEG7-TCO's functionality is the inverse-electron-demand Diels-Alder (iEDDA) reaction. This reaction occurs between the electron-rich TCO group (the dienophile) and an electron-deficient tetrazine (the diene).
Reaction Pathway of TCO-Tetrazine Ligation
Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction pathway.
This two-step process involves an initial [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable, fluorescently labeled product. This reaction is characterized by its extremely fast kinetics and high specificity, proceeding efficiently at low concentrations and under physiological conditions without the need for a catalyst.
Experimental Protocols
The following are detailed protocols for the use of Cy5-PEG7-TCO in common bioconjugation and cell labeling experiments.
Protocol 1: Labeling of Proteins with TCO-NHS Ester for Subsequent Reaction with Tetrazine-Dye
This two-step protocol first introduces the TCO moiety onto a protein of interest using an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (lysine residues and the N-terminus).
Materials:
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Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
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TCO-PEGx-NHS ester
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Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
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Desalting column (e.g., Sephadex G-25)
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Tetrazine-functionalized fluorescent dye (e.g., a Cy5-tetrazine derivative if the protein is TCO-labeled)
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines like Tris or glycine.
-
TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEGx-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.
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Labeling Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.
-
Purification: Remove the excess, unreacted TCO-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Ligation with Tetrazine-Dye: To the purified TCO-labeled protein, add a 1.5 to 5-fold molar excess of the tetrazine-functionalized fluorescent dye.
-
Incubation for Ligation: Incubate the reaction for 1-2 hours at room temperature, protected from light. The reaction is often complete within 30 minutes.
-
Final Purification (Optional): If necessary, the final fluorescently labeled protein can be purified from unreacted dye using a desalting column.
Protocol 2: Pre-targeted Live-Cell Imaging
This protocol describes a pre-targeting strategy for live-cell imaging, where a TCO-modified antibody is first administered to cells, followed by the addition of a tetrazine-functionalized Cy5 dye.
Materials:
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Cells expressing the target of interest
-
TCO-labeled antibody specific to the target
-
Cy5-PEG7-Tetrazine (or a similar tetrazine-Cy5 conjugate)
-
Anhydrous DMSO
-
Live-cell imaging medium
-
Fluorescence microscope with appropriate filters for Cy5
Procedure:
-
Pre-targeting: Incubate the cells with the TCO-labeled antibody in live-cell imaging medium at a suitable concentration (e.g., 10-100 nM) for 30-60 minutes at 37°C. This allows the antibody to bind to its target.
-
Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unbound TCO-labeled antibody.
-
Ligation and Imaging: Prepare a staining solution of the tetrazine-functionalized Cy5 dye in imaging medium at a final concentration of 1-5 µM. Add this solution to the cells.
-
Image Acquisition: Immediately begin imaging the cells using a fluorescence microscope. The fluorescent signal should develop rapidly as the ligation occurs. Time-lapse imaging can be performed to monitor the labeling process in real-time.
Controls:
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Unlabeled Cells + Tetrazine-Cy5: To assess non-specific binding of the dye.
-
TCO-labeled Cells (no tetrazine-dye): To determine the background fluorescence of the TCO-modified cells.
-
Unlabeled Cells (no TCO, no tetrazine): To determine the autofluorescence of the cells.
Applications and Visualized Workflows
Cy5-PEG7-TCO and the TCO-tetrazine ligation are versatile tools with a wide range of applications in biological research and drug development.
Pre-targeted Imaging Workflow
Pre-targeted imaging is a powerful technique that separates the targeting of a biomolecule from the delivery of the imaging agent. This approach can improve the signal-to-background ratio and reduce the radiation dose in nuclear imaging, or enhance the specificity of fluorescent imaging.
Caption: General workflow for in vivo pre-targeted imaging.
Studying Receptor Internalization and Trafficking
Fluorescently labeling cell surface receptors with Cy5-PEG7-TCO (via a tetrazine-modified ligand or antibody) allows for the visualization and tracking of their internalization and subsequent intracellular trafficking pathways. This is crucial for understanding receptor signaling and regulation. While a specific signaling pathway study using Cy5-PEG7-TCO was not identified in the literature, the following diagram illustrates a generalized workflow for such an investigation.
Caption: Generalized workflow for tracking receptor internalization.
This guide provides a foundational understanding of Cy5-PEG7-TCO and its application in bioorthogonal chemistry. For specific experimental optimization, it is recommended to consult the manufacturer's technical datasheets and relevant scientific literature.
References
- 1. benchchem.com [benchchem.com]
- 2. Tracking Drug-induced Changes in Receptor Post-internalization Trafficking by Colocalizational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computationally guided discovery of a reactive, hydrophilic trans-5-oxocene dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
